2-(Ethylamino)-1-(2-ethylphenyl)propan-1-one,monohydrochloride
Overview
Description
2-Ethylethcathinone (hydrochloride) is a substituted cathinone, a class of compounds known for their psychoactive properties. These compounds are structurally similar to amphetamines and are often used as recreational drugs due to their stimulant effects . The chemical formula for 2-Ethylethcathinone (hydrochloride) is C13H19NO • HCl, and it has a molecular weight of 241.8 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylethcathinone (hydrochloride) typically involves the reaction of 2-ethylphenylacetone with ethylamine under controlled conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods: Industrial production of 2-Ethylethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is usually crystallized from a suitable solvent to obtain a high-purity crystalline solid .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylethcathinone (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the substituent used.
Scientific Research Applications
2-Ethylethcathinone (hydrochloride) is primarily used in forensic and toxicological research. Its psychoactive properties make it a subject of interest in studies related to drug abuse and its effects on the human body. Additionally, it is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds in biological and environmental samples .
Mechanism of Action
The mechanism of action of 2-Ethylethcathinone (hydrochloride) involves the inhibition of monoamine transporters, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft. This results in heightened stimulation and euphoria, similar to the effects of amphetamines. The compound primarily targets the central nervous system, affecting various neural pathways involved in mood regulation and reward .
Comparison with Similar Compounds
2-Fluoroethcathinone: A stereoisomer of 2-Ethylethcathinone with similar psychoactive properties.
Methcathinone: Another substituted cathinone with stimulant effects.
Mephedrone: A well-known recreational drug with similar structural and functional properties.
Uniqueness: 2-Ethylethcathinone (hydrochloride) is unique due to its specific ethyl substitution, which influences its pharmacokinetic and pharmacodynamic properties. This substitution can affect the compound’s potency, duration of action, and metabolic pathways, distinguishing it from other substituted cathinones .
Properties
IUPAC Name |
2-(ethylamino)-1-(2-ethylphenyl)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKYCEVTJSCOJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C(C)NCC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301344547 | |
Record name | 2-Ethylethcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2446466-59-5 | |
Record name | 2-Ethylethcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301344547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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